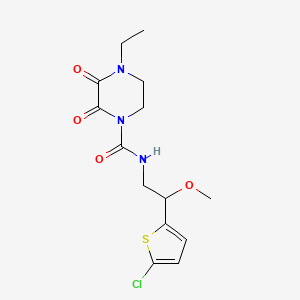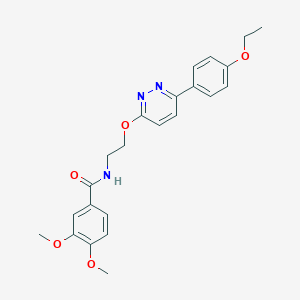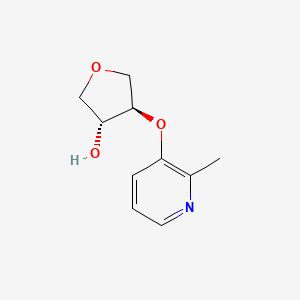![molecular formula C26H19N5O3 B2692036 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 922635-35-6](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, also known as PP2, is a selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. PP2 has been widely used as a tool compound to study the functions of Src family kinases in both basic research and drug discovery.
Mecanismo De Acción
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. Src family kinases are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain, which leads to a conformational change that allows ATP binding and substrate phosphorylation. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione blocks this conformational change by binding to the ATP-binding site, thus preventing ATP binding and substrate phosphorylation.
Biochemical and physiological effects:
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK) and paxillin in cancer cells, leading to reduced cell migration and invasion. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has also been shown to inhibit the phosphorylation of NMDA receptors in neurons, leading to reduced excitatory synaptic transmission and long-term potentiation. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the activation of platelets, leading to reduced thrombus formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several advantages as a tool compound for studying Src family kinases. First, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a highly selective inhibitor of Src family kinases, with little or no activity against other kinases. This allows researchers to specifically target Src family kinases without affecting other signaling pathways. Second, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a reversible inhibitor of Src family kinases, which allows researchers to control the duration and extent of kinase inhibition. However, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione also has some limitations. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione and Src family kinases. One direction is to investigate the role of Src family kinases in the regulation of immune cell function and inflammation. Src family kinases have been shown to play important roles in the activation of immune cells, such as T cells and macrophages, and in the production of pro-inflammatory cytokines. Therefore, targeting Src family kinases with inhibitors like 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione may have therapeutic potential in inflammatory diseases. Another direction is to explore the use of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione as a tool compound in drug discovery. Src family kinases have been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, developing more potent and selective inhibitors of Src family kinases based on the structure of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione may lead to the discovery of new therapeutics.
Métodos De Síntesis
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step synthetic route, starting from 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The key step in the synthesis is the Suzuki-Miyaura coupling reaction between 4-phenoxyphenylboronic acid and 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which yields 4-methyl-6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This intermediate is then converted to 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione through a series of reactions, including amidation, cyclization, and deprotection.
Aplicaciones Científicas De Investigación
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been extensively used in scientific research to investigate the functions of Src family kinases in various biological processes. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has also been used to study the role of Src family kinases in the regulation of neuronal signaling and synaptic plasticity. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been used as a tool compound to validate the specificity of other kinase inhibitors that target Src family kinases.
Propiedades
Número CAS |
922635-35-6 |
|---|---|
Nombre del producto |
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Fórmula molecular |
C26H19N5O3 |
Peso molecular |
449.47 |
Nombre IUPAC |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
Clave InChI |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2691958.png)
![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)
![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)
![Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2691962.png)
![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2691967.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)

![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2691973.png)
